![molecular formula C8H5ClO2 B1316750 3-Formylbenzoyl chloride CAS No. 75650-38-3](/img/structure/B1316750.png)
3-Formylbenzoyl chloride
Overview
Description
3-Formylbenzoyl chloride is a chemical compound with the molecular formula C8H5ClO2 . It has an average mass of 168.577 Da and a Monoisotopic mass of 167.997803 Da .
Molecular Structure Analysis
The molecular structure of 3-Formylbenzoyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Formylbenzoyl chloride has a predicted boiling point of 269.6±23.0 °C and a predicted density of 1.322±0.06 g/cm3 .Scientific Research Applications
Comprehensive Analysis of 3-Formylbenzoyl Chloride Applications
3-Formylbenzoyl chloride is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Synthesis of Organic Compounds: 3-Formylbenzoyl chloride is commonly used in the synthesis of various organic compounds. It serves as an acylating agent, introducing the formyl group into other molecules, which is a crucial step in synthesizing complex molecules for pharmaceuticals and agrochemicals .
Derivatization in Analytical Chemistry: In analytical chemistry, 3-Formylbenzoyl chloride is used for derivatization, particularly in improving the analysis of small polar molecules in biological samples by LC-MS/MS. This process enhances the detection and quantification of metabolites, leading to more accurate metabolomics analyses .
Safety and Hazards
The safety data sheet for a similar compound, Benzoyl chloride, indicates that it is a combustible liquid that is harmful if swallowed. It causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .
Mechanism of Action
Mode of Action
3-Formylbenzoyl chloride, like other acid chlorides, is highly reactive. It can react with nucleophiles to form various products. For example, it can react with amines to form amides or with alcohols to form esters . The exact mode of action would depend on the specific reaction conditions and the nucleophile it is reacting with.
Result of Action
The result of 3-Formylbenzoyl chloride’s action is the formation of new compounds through its reactions with various nucleophiles . The exact products depend on the specific reaction conditions and the nucleophile it is reacting with.
Action Environment
The action of 3-Formylbenzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, it can hydrolyze in the presence of water, forming 3-Formylbenzoic acid and hydrochloric acid. Therefore, reactions involving this compound are typically carried out under anhydrous conditions.
properties
IUPAC Name |
3-formylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRRJKXBZVUZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570369 | |
Record name | 3-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylbenzoyl chloride | |
CAS RN |
75650-38-3 | |
Record name | 3-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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